CCCNCC1=NC(C2=CC=CC(C(N)=O)=C2)=NO1
. The InChI string is 1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18)
.
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a chemical compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound features a benzamide structure linked to a 1,2,4-oxadiazole ring substituted with a propylamino group. Its unique structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is classified as an oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This specific compound is categorized under benzamides due to the presence of the benzamide functional group.
The synthesis of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent substitution reactions to introduce the propylamino group.
The molecular structure of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide consists of:
The molecular formula for this compound is , with a molecular weight of approximately 232.29 g/mol. The structural representation can be visualized using molecular modeling software for detailed analysis.
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can undergo several chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time. For instance, oxidation conditions may vary significantly based on the desired end product.
The mechanism of action for 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with biological targets such as enzymes or receptors:
The specific pathways and targets can vary based on experimental conditions and biological contexts .
Relevant data regarding melting point and boiling point may vary based on purity and synthesis method but should be characterized during experimental procedures .
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered ring containing one oxygen and two nitrogen atoms demonstrates exceptional metabolic stability compared to ester and amide functionalities, serving as a hydrolytically resistant bioisostere while maintaining similar hydrogen-bonding capacity [1] [6]. Historically discovered in 1884 by Tiemann and Krüger, the pharmacological potential of 1,2,4-oxadiazoles remained largely unexplored until the mid-20th century when oxolamine became the first commercial drug featuring this heterocycle, introduced as a cough suppressant [1].
Scientific interest has intensified significantly over the past two decades, with research revealing an unusually broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives. These include anticancer, antiviral, antibacterial, anti-inflammatory, anticonvulsant, and neuroprotective effects, mediated through diverse mechanisms such as inhibition of human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrase (CA), histone deacetylase (HDAC), rearranged during transfection (RET) kinase, and penicillin-binding proteins (PBPs) [1] [4]. The scaffold's versatility is further evidenced by its presence in several clinically approved drugs, including:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Oxolamine | Cough suppressant | 3-(1,2,4-oxadiazol-5-yl)phenol |
Prenoxdiazine | Antitussive | 3-(1,2,4-oxadiazole)phenyl piperazine |
Butalamine | Vasodilator | N,N-dimethyl-1,2,4-oxadiazole propanamide |
Fasiplon | Nonbenzodiazepine anxiolytic | 7-(1,2,4-oxadiazolyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
Pleconaril | Antiviral (enterovirus) | 3-(3,5-dimethyl-1,2,4-oxadiazole)phenyl methyleneoxime |
Ataluren | Treatment of Duchenne muscular dystrophy | 3-(5-fluorophenyl)-1,2,4-oxadiazole |
Proxazole | Gastrointestinal disorders | 5-(α-ethylbenzyl)-1,2,4-oxadiazole |
Remarkably, 1,2,4-oxadiazole is the only oxadiazole isomer found in natural products, exemplified by phidianidines A/B (isolated from sea slug Phidiana militaris) exhibiting cytotoxic activity and quisqualic acid (from Quisqualis indica seeds) acting as a metabotropic glutamate receptor agonist [1]. The synthetic accessibility of 1,2,4-oxadiazoles via amidoxime-carboxylic acid derivative heterocyclization or 1,3-dipolar cycloaddition routes further enhances their pharmaceutical utility, particularly when employing modern techniques like microwave irradiation that improve yields and reduce reaction times [2] [6].
The strategic integration of benzamide and 1,2,4-oxadiazole moieties creates hybrid architectures with enhanced pharmacological potential through synergistic molecular interactions. Benzamide provides a planar aromatic system capable of π-π stacking interactions with biological targets, while the adjacent amide functionality serves as both a hydrogen bond donor/acceptor and a conformational constraint element. When connected to the 1,2,4-oxadiazole ring, this hybrid system gains several advantageous properties:
Structure-activity relationship (SAR) studies of benzamide-oxadiazole hybrids reveal critical determinants of biological activity:
Table 2: Bioactivity of Benzamide-Oxadiazole Hybrid Derivatives
Compound Structure | Biological Activity | Key SAR Insight |
---|---|---|
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide | DNA gyrase inhibition (IC₅₀ = 1.2 μM vs E. coli) | Meta-benzamide position optimizes ATP-binding site interaction |
3-(5-(pyrazolyl)-1,2,4-oxadiazol-3-yl)benzamide | Anti-MRSA activity (MIC₉₀ = 75 μM vs E. faecalis) | Pyrazole at oxadiazole C5 enhances Gram-negative coverage |
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)benzamide | Penicillin-binding protein (PBP2a) inhibition | Aminomethyl spacer enables membrane penetration |
Positional isomerism significantly influences target affinity, with meta-substituted benzamides (as in the title compound) demonstrating superior antibacterial activity compared to ortho- or para-substituted analogs against drug-resistant strains like MRSA. This preference is attributed to optimal spatial orientation for binding within the ATP-binding site of bacterial DNA gyrase and topoisomerase IV enzymes [4] [9]. Molecular docking studies consistently show that 3-(1,2,4-oxadiazol-3-yl)benzamide derivatives bind to bacterial enzyme targets through a network of hydrogen bonds between the benzamide carbonyl and conserved residues (e.g., Asp73, Asn46 in E. coli gyrase B), while the oxadiazole ring engages in π-stacking with hydrophobic pockets [4].
The incorporation of propylamino-methyl (-CH₂NHCH₂CH₂CH₃) functionality at the C5 position of the 1,2,4-oxadiazole ring represents a strategic approach to optimize drug-like properties through multiple mechanisms. The propylamino-methyl group serves as a bifunctional handle with distinct advantages:
The propylamino-methyl modification exemplifies the broader strategy of introducing small aliphatic groups to modulate drug properties via late-stage functionalization (LSF). Recent advances in catalytic C-H activation, particularly ruthenium-catalyzed meta-C(sp²)-H alkylation, enable direct introduction of such functionalities onto complex drug scaffolds without requiring de novo synthesis [10]. This approach allows medicinal chemists to rapidly generate structural diversity around the benzamide-oxadiazole core:
Table 3: Influence of Alkyl Chain Length on Molecular Properties
Functional Group | logP | Aqueous Solubility (mg/L) | Microsomal Clearance (μL/min/mg protein) |
---|---|---|---|
-CH₂NH₂ | -0.51 | 1789 | 19 (human), 71 (rat) |
-CH₂NHCH₃ | 0.12 | 1550 | 15 (human), 63 (rat) |
-CH₂NHCH₂CH₃ | 0.78 | 870 | 14 (human), 55 (rat) |
-CH₂NHCH₂CH₂CH₃ | 1.24 | 472 | 12 (human), 39 (rat) |
-CH₂N(CH₃)₂ | 0.85 | 410 | 10 (human), 32 (rat) |
Data adapted from metabolic stability studies of ibuprofen analogs [3]
The propylamino-methyl group strikes an optimal balance between lipophilicity (logP = 1.24) and solubility (472 mg/L), significantly reducing microsomal clearance compared to shorter alkyl chains while avoiding the excessive hydrophobicity associated with bulkier groups. This modification also creates opportunities for further derivatization through amine acylation, reductive alkylation, or quaternization to fine-tune physicochemical properties and develop prodrug strategies [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: